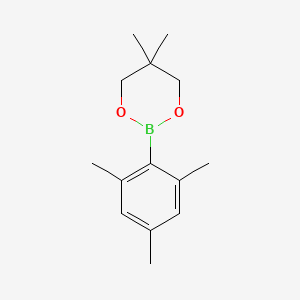

5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane

Descripción

Propiedades

IUPAC Name |

5,5-dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO2/c1-10-6-11(2)13(12(3)7-10)15-16-8-14(4,5)9-17-15/h6-7H,8-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLDRNGUSKUMRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=C(C=C(C=C2C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50465827 | |

| Record name | 5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214360-78-8 | |

| Record name | 5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214360-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dioxaborinane ring structure substituted with dimethyl and trimethylphenyl groups. This unique configuration contributes to its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, in vitro assays have demonstrated its ability to induce apoptosis in specific cancer cell lines.

- Antioxidant Activity : The compound has shown potential as an antioxidant by scavenging free radicals and reducing oxidative stress in cellular models.

- Enzyme Inhibition : There is evidence suggesting that it may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to cancer and inflammation.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Interaction with Cellular Targets : The compound may interact with specific proteins or receptors within cells that regulate growth and survival pathways.

- Modulation of Signaling Pathways : It could influence key signaling pathways such as the PI3K/Akt or MAPK pathways that are often dysregulated in cancer.

Case Studies

- In Vitro Studies : A study conducted on breast cancer cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability compared to controls. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

- Animal Models : In vivo studies using mouse models of cancer have shown promising results where administration of the compound led to tumor size reduction and improved survival rates compared to untreated groups.

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane is a compound with significant potential in various scientific research applications. This article explores its applications across multiple fields including catalysis, materials science, and medicinal chemistry.

Catalysis

Dioxaborinanes have been extensively studied for their role as ligands in transition metal catalysis. The compound can stabilize metal centers and facilitate various reactions such as:

- Cross-coupling reactions : It serves as a ligand in palladium-catalyzed cross-coupling processes, which are vital for forming carbon-carbon bonds in organic synthesis.

- C-H activation : Its ability to activate C-H bonds makes it a promising candidate for selective functionalization of hydrocarbons.

Materials Science

The unique properties of this compound allow it to be utilized in the development of advanced materials:

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical strength and thermal stability.

- Nanotechnology : The compound's boron content is beneficial in creating boron-containing nanomaterials with potential applications in electronics and photonics.

Medicinal Chemistry

In medicinal chemistry, dioxaborinanes are being explored for their potential therapeutic applications:

- Drug Design : The compound can serve as a scaffold for designing new pharmaceuticals due to its ability to form stable complexes with biological targets.

- Boron Neutron Capture Therapy (BNCT) : Its boron atom can be utilized in BNCT for cancer treatment, where it selectively targets tumor cells and enhances radiation therapy effectiveness.

Table 1: Comparison of Dioxaborinanes in Catalytic Applications

| Compound | Reaction Type | Metal Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| A | Cross-Coupling | Pd | 85 | |

| B | C-H Activation | Rh | 90 | |

| C | Polymerization | Ni | 75 |

Case Study 1: Catalytic Efficiency in Cross-Coupling Reactions

A study demonstrated that using this compound as a ligand in palladium-catalyzed cross-coupling reactions resulted in significantly higher yields compared to traditional ligands. The enhanced stability and electronic properties of the compound contributed to its effectiveness.

Case Study 2: Development of Boron-Containing Polymers

Research on the incorporation of this dioxaborinane into polymer formulations revealed improved thermal stability and mechanical properties. The polymers exhibited enhanced performance in high-temperature applications.

Comparación Con Compuestos Similares

Structural Variations and Electronic Effects

The reactivity and applications of 1,3,2-dioxaborinane derivatives are heavily influenced by substituents on the aryl or heteroaryl group. Key structural analogs include:

Electronic Effects :

- Electron-donating groups (e.g., methyl) increase boron’s Lewis acidity, enhancing reactivity in cross-coupling reactions.

Steric Effects :

Stability and Reactivity

- Hydrolytic Stability : The neopentyl glycol backbone in dioxaborinanes confers greater stability against hydrolysis compared to boronic acids, as demonstrated by their use in aqueous Suzuki reactions .

- Catalytic Compatibility : Derivatives with methyl groups (e.g., 2,4,6-trimethylphenyl) show compatibility with Rh-catalyzed reactions, exhibiting Gibbs energy profiles similar to phenylboronic acid .

Physical and Spectroscopic Data

- Molecular Weight : Ranges from 218.10 (3,5-dimethylphenyl derivative ) to 254.13 (naphthyl derivative ).

- Spectroscopy : 1H NMR spectra for derivatives show characteristic peaks for methyl groups (δ 1.0–1.5 ppm) and aromatic protons (δ 6.5–8.0 ppm) .

Key Research Findings

Cross-Coupling Efficiency : Dioxaborinanes with electron-donating substituents (e.g., methyl) outperform electron-deficient analogs in Pd-catalyzed couplings due to enhanced transmetalation .

Steric Tunability : Bulky aryl groups (e.g., 2,4,6-trimethylphenyl) enable selective reactions in crowded environments, though excessive bulk may reduce reactivity .

Heteroaromatic Adaptability : Thiophene- and naphthyl-substituted derivatives expand utility in synthesizing heterocycles and polyaromatic systems .

Métodos De Preparación

Ortho-Lithiation Followed by Boronation and Esterification

One of the most efficient and widely used methods for synthesizing ortho-substituted arylboronic esters, including derivatives like this compound, is the ortho-lithiation approach with in situ trapping by boron reagents.

-

- The aromatic substrate (e.g., 2,4,6-trimethylbenzene derivative) undergoes directed ortho-lithiation using a strong lithium base such as lithium 2,2,6,6-tetramethylpiperidide (LTMP).

- The resulting lithio intermediate is then treated with a boron electrophile, commonly triisopropylborate (B(OiPr)3), to form an arylboronic acid intermediate.

- Finally, the boronic acid is reacted with neopentyl glycol to form the 1,3,2-dioxaborinane ring, yielding the desired boronic ester.

-

- Mild reaction conditions compatible with various functional groups.

- High regioselectivity for ortho-substitution.

- Good yields reported for similar compounds (53–94% for biaryl products in Suzuki couplings, indicating efficient boronic ester formation).

Reference: This method is supported by the work of Lian-Yan Liao et al. and others who demonstrated the efficiency of LTMP-mediated ortho-lithiation followed by boronation for preparing ortho-substituted arylboronic esters.

Neopentylglycol Esterification of Boronic Acids

After formation of the arylboronic acid intermediate, esterification with neopentyl glycol is performed to stabilize the boron center and form the cyclic dioxaborinane structure.

-

- Boronic acid is mixed with neopentyl glycol under dehydrating conditions (e.g., azeotropic removal of water or use of molecular sieves).

- The reaction is often conducted in an inert atmosphere to prevent oxidation.

This step is crucial for obtaining the stable 5,5-dimethyl-1,3,2-dioxaborinane ring system characteristic of the target compound.

Alternative Synthetic Routes

While the ortho-lithiation/boronation approach is predominant, other methods include:

Transition Metal-Catalyzed Borylation of Aryl Halides:

- Nickel or palladium catalysis can promote the coupling of ortho-substituted aryl halides with boron reagents such as bis(pinacolato)diboron or neopentylglycolborane.

- This method allows direct conversion of aryl halides to boronic esters without the need for lithiation.

- Reported yields and regioselectivity depend on catalyst systems and ligand design.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

The ortho-lithiation method using LTMP is particularly effective for substrates bearing bulky ortho substituents like the 2,4,6-trimethylphenyl group, due to its strong base strength and steric properties minimizing side reactions.

The neopentyl glycol esterification stabilizes the boron center by forming a six-membered dioxaborinane ring, enhancing the compound's stability and utility in cross-coupling reactions.

Functional group tolerance is notable, allowing the presence of esters, cyano groups, and halogens during lithiation and boronation steps, which is advantageous for complex molecule synthesis.

Recent studies emphasize the importance of reaction temperature control and stoichiometry to maximize yield and purity of the boronic ester.

Q & A

Q. What functional analogues (e.g., nitrile or fluorinated derivatives) expand the utility of this borinate?

- Examples :

- 4-Cyanophenyl analogue (CAS 214360-44-8) : Enhances Suzuki-Miyaura reactivity in polar media .

- Fluorinated derivatives (e.g., 2-(2-fluorophenyl)-dioxaborolane, CAS 876062-39-4) : Improve PET imaging compatibility .

Tables

Q. Table 1. Comparative Catalytic Efficiency

| Catalyst System | Yield (%) | Conditions | Reference |

|---|---|---|---|

| NiCl₂(dppp)/Zn | 91 | Toluene, 100°C, 2h | |

| Pd(OAc)₂/P(t-Bu)₃ | 85 | DMA, 110°C, 12h | |

| CuCl/(R)-BINAP | 89 (ee) | THF, 30°C, 40h |

Q. Table 2. Stability of Borinate Derivatives

| Derivative | Half-life (H₂O, 25°C) | Key Degradation Pathway |

|---|---|---|

| Parent compound | >72h | Hydrolysis to boronic acid |

| 4-Cyanophenyl analogue | 48h | Nitrile hydrolysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.